molecular formula C20H13Br2N3O7 B11534380 2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

2,4-dibromo-6-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11534380
M. Wt: 567.1 g/mol
InChI Key: KKRYLEJZHSKAKU-AUEPDCJTSA-N
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Description

2,4-DIBROMO-6-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a furan-2-carboxylate moiety, which is often associated with biological activity, and a nitrophenoxyacetamido group, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dibromophenyl furan-2-carboxylate with 2-nitrophenoxyacetamide under specific conditions to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol, with the mixture being refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process, reducing the reaction time and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl furan-2-carboxylates.

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The nitrophenoxyacetamido group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atoms may also play a role in the compound’s reactivity, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-6-[(E)-{[2-(4-methyl-2-nitrophenoxy)acetamido]imino}methyl]phenyl furan-2-carboxylate
  • 2,4-Dibromo-6-[(E)-{[2-(2-nitrophenoxy)acetamido]imino}methyl]phenol

Uniqueness

2,4-DIBROMO-6-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL FURAN-2-CARBOXYLATE is unique due to its combination of a furan-2-carboxylate moiety and a nitrophenoxyacetamido group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H13Br2N3O7

Molecular Weight

567.1 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C20H13Br2N3O7/c21-13-8-12(19(14(22)9-13)32-20(27)17-6-3-7-30-17)10-23-24-18(26)11-31-16-5-2-1-4-15(16)25(28)29/h1-10H,11H2,(H,24,26)/b23-10+

InChI Key

KKRYLEJZHSKAKU-AUEPDCJTSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CO3

Origin of Product

United States

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